molecular formula C5H11NO4S2 B2616280 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione CAS No. 1341828-82-7

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2616280
CAS No.: 1341828-82-7
M. Wt: 213.27
InChI Key: GBGJMFGDUAUHSX-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiomorpholine backbone (a six-membered ring with one sulfur atom) modified by two sulfonyl groups at the 1-position and a methanesulfonyl substituent at the 4-position.

Properties

IUPAC Name

4-methylsulfonyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S2/c1-11(7,8)6-2-4-12(9,10)5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJMFGDUAUHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide compounds .

Scientific Research Applications

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

3-(4-Bromophenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride

  • Molecular Formula : C7H9ClN2S
  • Molar Mass : 188.68 g/mol
  • Hydrochloride salt form enhances solubility in polar solvents. The bromine atom may increase steric hindrance and influence reactivity in cross-coupling reactions.
  • Comparison : Unlike the methanesulfonyl derivative, this compound’s bromophenyl group prioritizes hydrophobic interactions and halogen-based chemistry. The hydrochloride salt improves aqueous solubility, whereas the methanesulfonyl group in the target compound may enhance polarity without requiring salt formation.

4-(Pentan-3-yl)-1lambda6-thiomorpholine-1,1-dione

  • CAS : 866041-16-9
  • Molecular Formula: C9H19NO2S
  • Molar Mass : 205.32 g/mol
  • Key Features: Branched alkyl chain (pentan-3-yl) substituent increases lipophilicity. Suitable for applications requiring non-polar solubility, such as lipid membrane penetration.

(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl Chloride

  • CAS : 1803603-53-3
  • Molecular Formula : C6H10ClFO4S2
  • Molar Mass : 257.73 g/mol
  • Key Features :
    • Fluorine atom on the thian ring enhances metabolic stability and electronegativity.
    • Sulfonyl chloride group acts as a reactive intermediate for nucleophilic substitutions.
  • Comparison : The fluorine substituent and sulfonyl chloride group distinguish this compound from the target methanesulfonyl derivative. The chloride group enables facile derivatization, whereas the methanesulfonyl group in the target compound may serve as a terminal functional group for specific interactions.

4-(2-Thienylmethyl)-1lambda6-thiomorpholine-1,1-dione

  • CAS : 175136-91-1
  • Molecular Formula: C9H11NO2S2
  • Molar Mass : 253.32 g/mol
  • Dual sulfur atoms in the structure may enhance coordination chemistry.
  • Comparison : The thiophene moiety offers distinct electronic properties compared to the methanesulfonyl group, favoring interactions with aromatic biological targets. The target compound’s sulfonyl groups may instead prioritize hydrogen bonding or electrostatic interactions.

4-Acetyl-1lambda6-thiane-1,1-dione

  • CAS : 473254-30-7
  • Molecular Formula : C7H12O3S
  • Molar Mass : 176.23 g/mol
  • Key Features :
    • Acetyl group (-COCH3) provides a ketone functionality for hydrogen bonding.
    • Thiane ring (saturated six-membered sulfur ring) with dione groups.
  • Comparison: The acetyl group’s electron-withdrawing nature is less pronounced than the methanesulfonyl group. The thiane ring’s reduced ring strain compared to thiomorpholine derivatives could influence conformational stability.

(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl Chloride

  • CAS : 2092099-08-4
  • Molecular Formula : C4H7ClO4S2
  • Molar Mass : 218.68 g/mol
  • Key Features :
    • Four-membered thietan ring introduces significant ring strain, enhancing reactivity.
    • Sulfonyl chloride group facilitates nucleophilic displacement reactions.
  • Comparison : The smaller thietan ring contrasts with the six-membered thiomorpholine in the target compound, leading to differences in stability and synthetic utility. The sulfonyl chloride here is more reactive than a methanesulfonyl group.

Key Research Findings

  • Electronic Effects : Methanesulfonyl groups exhibit stronger electron-withdrawing properties compared to alkyl or acetyl substituents, influencing redox behavior and intermolecular interactions .
  • Solubility : Hydrochloride salts (e.g., 3-(4-bromophenyl) derivative) enhance aqueous solubility, whereas alkyl or aromatic groups prioritize organic phase compatibility .
  • Reactivity : Sulfonyl chlorides (e.g., and ) are critical for synthesizing sulfonamides or sulfonate esters, whereas methanesulfonyl groups may serve as stable polar motifs .

Biological Activity

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione (CAS Number: 1341828-82-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C5H11NO4S2 and a molecular weight of 213.28 g/mol, this compound exhibits unique structural features that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione demonstrates significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzymes, disrupting essential cellular processes.

Anticancer Activity

In vitro studies have highlighted the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, its interaction with specific molecular targets may lead to the inhibition of tumor growth.

The biological activity of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione can be attributed to its electrophilic nature. The methanesulfonyl group can react with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction is critical in understanding how the compound exerts its biological effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionDisrupts critical cellular processes

Case Study: Anticancer Efficacy

In a study conducted on various human cancer cell lines, 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione was found to significantly reduce cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, further supporting its role as an anticancer agent.

Table: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
4-MethylsulfonylmorpholineLacks dione functionalityModerate antimicrobial
4-MethanesulfonylthiomorpholineSimilar structure without dioneLimited research available
4-MethanesulfonylpiperidinePiperidine ring instead of thiomorpholineDiverse biological effects

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is unique due to its combination of a thiomorpholine ring, methanesulfonyl group, and dione functionality. This distinct structure imparts unique chemical properties and reactivity compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione, and what critical parameters influence reaction yield?

  • Methodological Answer: A common approach involves sulfonyl chloride intermediates reacting with thiomorpholine derivatives under controlled conditions. Key parameters include solvent choice (e.g., THF for solubility and inertness), reaction time (e.g., 3 days for complete conversion), and base selection (e.g., triethylamine to neutralize HCl byproducts). Column chromatography is typically employed for purification . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural details like sulfonyl and thiomorpholine groups. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data . High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for the compound’s structure?

  • Methodological Answer: Discrepancies often arise from conformational flexibility or crystal-packing effects. Cross-validate with multiple techniques:
  • Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated shifts .
  • Use X-ray crystallography to resolve ambiguities in bond angles or torsional strains .
  • Reassess computational models by adjusting solvent parameters or optimizing geometry .

Q. What strategies optimize the synthetic pathway to improve enantiomeric purity for biomedical applications?

  • Methodological Answer:
  • Chiral Catalysts: Use enantioselective catalysts (e.g., organocatalysts) during sulfonylation .
  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) may enhance stereochemical control .
  • Crystallization: Chiral resolution via diastereomeric salt formation with optically pure counterions .
  • Reaction Monitoring: Employ chiral HPLC to track enantiomeric excess (ee) during synthesis .

Q. How does the compound’s sulfonyl group influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. For example:
  • Sulfonamide Formation: React with amines (e.g., primary amines) in dichloromethane (DCM) at 0–25°C to form stable sulfonamides .
  • Hydrolysis: Controlled hydrolysis (pH 7–9, aqueous THF) yields sulfonic acids .
    Kinetic studies using stopped-flow spectroscopy can quantify reaction rates .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity reports in different studies?

  • Methodological Answer:
  • Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell Line Validation: Test in diverse cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Off-Target Screening: Use proteome-wide affinity chromatography to identify unintended targets .

Comparative Analysis Table: Synthesis Methods for Analogous Compounds

Method Conditions Key Parameters Reference
Sulfonyl Chloride Route THF, Et₃N, 3 days, RTSolvent polarity, base strength
Oxidation of Thiols H₂O₂ in acetic acid, 50°C, 12 hrsOxidant concentration, temperature
Chiral Resolution Diastereomeric salt formation, ethanolCounterion chirality, crystallization

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